
1,1'-(1,3-Phenylene)dipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dipiperidinobenzene: is an organic compound characterized by a benzene ring substituted with two piperidine groups at the 1 and 3 positions Piperidine is a six-membered heterocyclic amine, and its incorporation into the benzene ring imparts unique chemical and physical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dipiperidinobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihalobenzene with piperidine. The reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the synthesis of 1,3-dipiperidinobenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound efficiently.
化学反应分析
Types of Reactions: 1,3-Dipiperidinobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the piperidine groups direct incoming electrophiles to the ortho and para positions relative to the piperidine substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides of 1,3-dipiperidinobenzene.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
科学研究应用
1,3-Dipiperidinobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of advanced materials, including polymers and resins with specific properties.
作用机制
The mechanism of action of 1,3-dipiperidinobenzene involves its interaction with molecular targets through its piperidine groups. These groups can form hydrogen bonds and engage in π-π interactions with aromatic systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved include binding to active sites and altering the conformation of target proteins.
相似化合物的比较
1,4-Dipiperidinobenzene: Similar structure but with piperidine groups at the 1 and 4 positions.
1,3-Dipyrrolidinobenzene: Contains pyrrolidine groups instead of piperidine.
1,3-Dimorpholinobenzene: Contains morpholine groups instead of piperidine.
Uniqueness: 1,3-Dipiperidinobenzene is unique due to the specific positioning of the piperidine groups, which influences its reactivity and interaction with other molecules. The presence of piperidine groups at the 1 and 3 positions allows for distinct electronic and steric effects, making it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
27594-19-0 |
|---|---|
分子式 |
C16H24N2 |
分子量 |
244.37 g/mol |
IUPAC 名称 |
1-(3-piperidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C16H24N2/c1-3-10-17(11-4-1)15-8-7-9-16(14-15)18-12-5-2-6-13-18/h7-9,14H,1-6,10-13H2 |
InChI 键 |
DKMMQGJYYBNSMT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC(=CC=C2)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



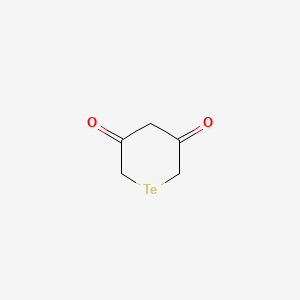
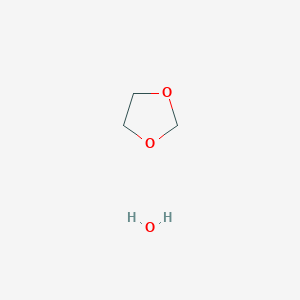

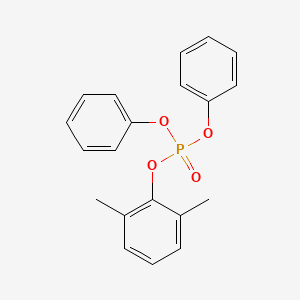
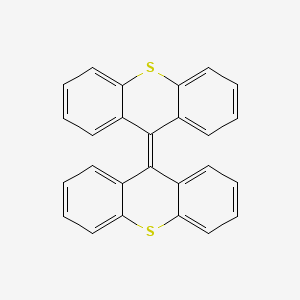

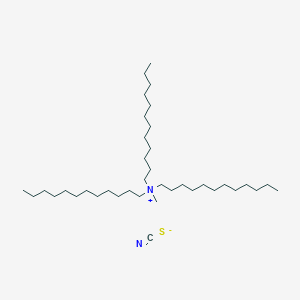
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
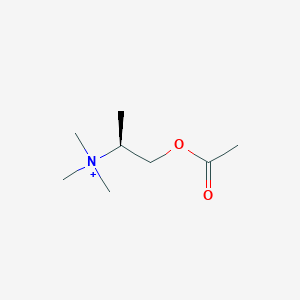

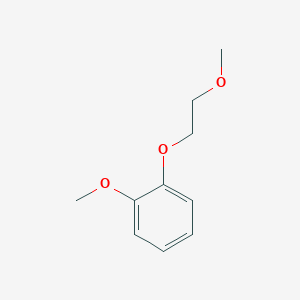
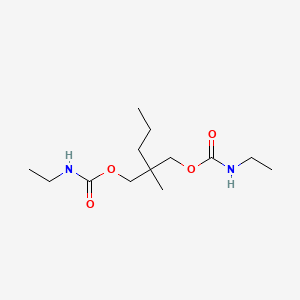
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
